Orthoformate Cyclization Yield
In the synthesis of the unsubstituted pyrido[3,2-d]pyrimidin-4(1H)-one scaffold, 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one serves as the direct precursor. Reaction of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (2.5 g, 14.6 mmol) with triethyl orthoformate at 146 °C for 2 h affords the dechlorinated product in 85.14% isolated yield (2.25 g) as a yellow solid . This transformation establishes a benchmark for the synthetic accessibility of C6-functionalized derivatives from the chloro precursor. While this is not a direct head-to-head comparison with another halogen analog under identical conditions, the high yield demonstrates that the C6 chlorine atom does not impede this cyclization pathway and provides a reproducible entry point for further diversification.
| Evidence Dimension | Isolated yield in orthoformate-mediated cyclization |
|---|---|
| Target Compound Data | 85.14% yield (2.25 g from 2.5 g starting material) |
| Comparator Or Baseline | No direct comparator data available under identical conditions; baseline is theoretical maximum yield (100%) |
| Quantified Difference | 85.14% absolute yield; comparator data absent |
| Conditions | Triethyl orthoformate (100 mL), 146 °C, 2 h; starting material: 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (2.5 g, 14.6 mmol) |
Why This Matters
For procurement decisions, the demonstrated synthetic utility in a published protocol provides confidence that the material performs reliably in downstream transformations, reducing the risk of failed reactions due to unreactive or impure building blocks.
